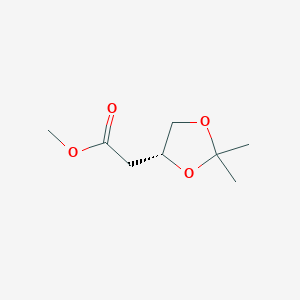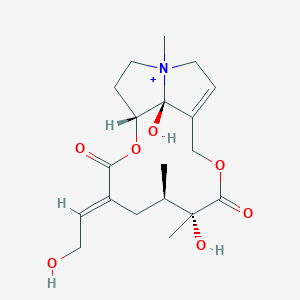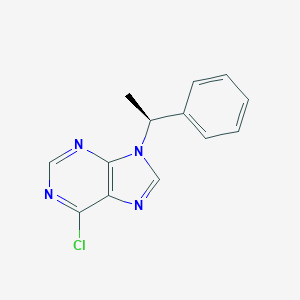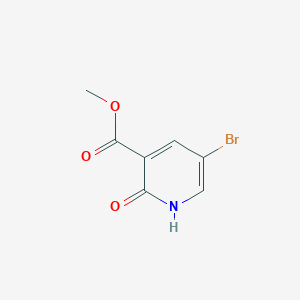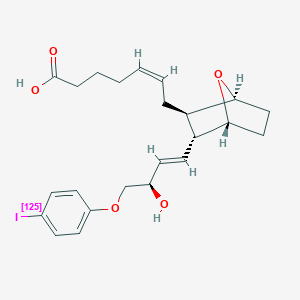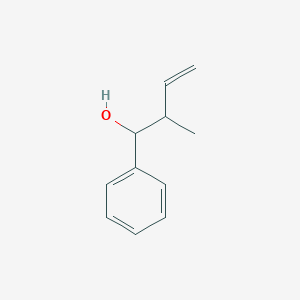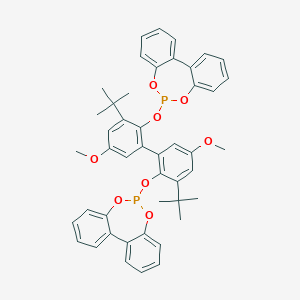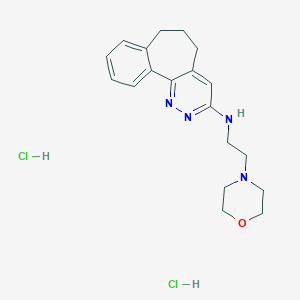
Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MBP and is a heterocyclic compound that consists of a benzene ring and a pyridazine ring. MBP is a potent inhibitor of protein kinase, which plays a crucial role in various cellular processes.
Mecanismo De Acción
MBP is a potent inhibitor of protein kinase, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. MBP binds to the ATP-binding site of protein kinase, preventing its activity and inhibiting the downstream signaling pathways. This inhibition of protein kinase activity leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
MBP has been shown to have several biochemical and physiological effects, including the inhibition of protein kinase activity, the induction of apoptosis in cancer cells, the reduction of inflammation, and the potential neuroprotective effects. MBP has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBP has several advantages for lab experiments, including its potent inhibitory activity against protein kinase, its low toxicity, and its good pharmacokinetic properties. However, the synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry. In addition, the high cost of synthesis and the limited availability of MBP may limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the study of MBP, including the development of more efficient and cost-effective synthesis methods, the identification of novel targets for MBP, and the evaluation of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the potential neuroprotective effects of MBP and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, MBP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry. MBP has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. MBP inhibits the activity of protein kinase, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. MBP has several advantages for lab experiments, including its potent inhibitory activity against protein kinase, its low toxicity, and its good pharmacokinetic properties. However, the high cost of synthesis and the limited availability of MBP may limit its use in some lab experiments. There are several future directions for the study of MBP, including the development of more efficient and cost-effective synthesis methods, the identification of novel targets for MBP, and the evaluation of its potential applications in other fields.
Métodos De Síntesis
The synthesis of MBP involves several steps, including the reaction of 3,4-diaminobenzonitrile with ethyl acrylate to form a diester intermediate. This intermediate is then reacted with morpholine and 2-chloroethylamine to form MBP. The synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry.
Aplicaciones Científicas De Investigación
MBP has been extensively studied for its potential applications in various fields, including cancer therapy, neurodegenerative diseases, and inflammation. MBP has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinase, which is essential for cancer cell proliferation. In addition, MBP has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. MBP has also been studied for its potential neuroprotective effects, as it can cross the blood-brain barrier and inhibit the activity of protein kinase, which is involved in the development of neurodegenerative diseases.
Propiedades
Número CAS |
115767-94-7 |
|---|---|
Nombre del producto |
Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine |
Fórmula molecular |
C19H26Cl2N4O |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride |
InChI |
InChI=1S/C19H24N4O.2ClH/c1-2-7-17-15(4-1)5-3-6-16-14-18(21-22-19(16)17)20-8-9-23-10-12-24-13-11-23;;/h1-2,4,7,14H,3,5-6,8-13H2,(H,20,21);2*1H |
Clave InChI |
LAROMNHHFPRNET-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl |
SMILES canónico |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl |
Otros números CAS |
115767-94-7 |
Sinónimos |
morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine SR 95639A SR-95639A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



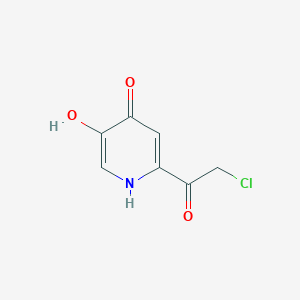
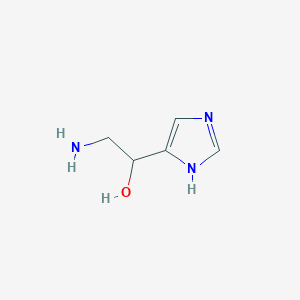
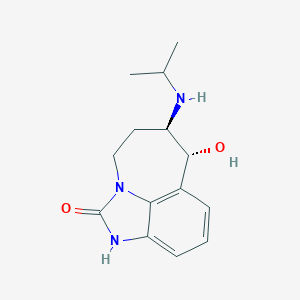
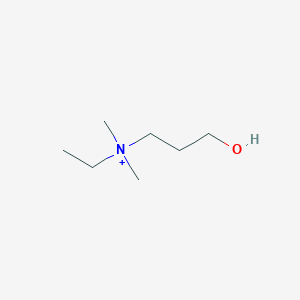
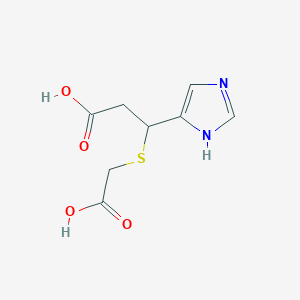
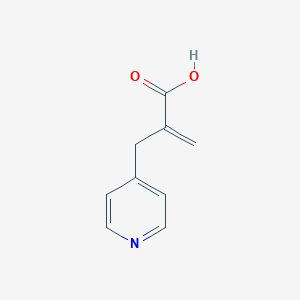
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
